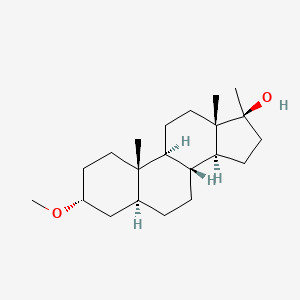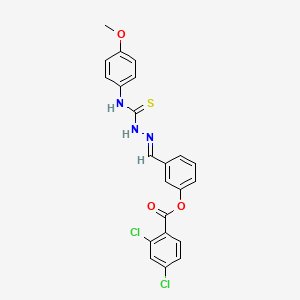
3alpha-Methoxy-17-methyl-5alpha-androstan-17beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol is a synthetic steroid compound belonging to the class of androstane derivatives. This compound is characterized by its unique structure, which includes a methoxy group at the 3-position and a methyl group at the 17-position on the androstan backbone. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol typically involves multiple steps starting from readily available steroid precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups present in the precursor are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Methoxy Group: The methoxy group is introduced at the 3-position through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Introduction of Methyl Group: The methyl group at the 17-position is introduced via alkylation reactions using methylating agents under controlled conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of (3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
(3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
(3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of steroid hormone receptors, influencing gene expression and cellular functions. The compound may also interact with enzymes involved in steroid metabolism, altering the levels of endogenous steroids and their biological effects.
Comparison with Similar Compounds
Similar Compounds
(3alpha,5alpha,17beta)-3-hydroxyandrostan-17-yl sulfate: A similar compound with a hydroxyl group instead of a methoxy group at the 3-position.
Androstan-3alpha,17beta-diol: Another androstane derivative with hydroxyl groups at both the 3 and 17 positions.
Uniqueness
(3alpha,5alpha,17beta)-3-methoxy-17-methylandrostan-17-ol is unique due to the presence of the methoxy group at the 3-position, which can influence its biological activity and pharmacokinetic properties. This structural modification may result in different interactions with molecular targets compared to its hydroxylated counterparts.
Properties
CAS No. |
3483-01-0 |
|---|---|
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17S)-3-methoxy-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H36O2/c1-19-10-7-15(23-4)13-14(19)5-6-16-17(19)8-11-20(2)18(16)9-12-21(20,3)22/h14-18,22H,5-13H2,1-4H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
INYNLZJYFAWXJN-JRRMKBMNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)OC |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3-methoxybenzohydrazide](/img/structure/B12009375.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12009376.png)
![(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009389.png)

![(5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12009400.png)

![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009411.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12009417.png)




![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12009439.png)
